1H and 13C NMR Chemical Shifts for 3-Nitro-4-(pyrrolidin-1-yl)aniline: A Comprehensive Analytical Guide
1H and 13C NMR Chemical Shifts for 3-Nitro-4-(pyrrolidin-1-yl)aniline: A Comprehensive Analytical Guide
Executive Summary & Chemical Context
3-Nitro-4-(pyrrolidin-1-yl)aniline (CAS: 5367-57-7) is a highly functionalized aromatic intermediate frequently utilized in the synthesis of advanced therapeutics, including hematopoietic progenitor kinase 1 (HPK1) inhibitors for oncology applications[1],[2].
From an analytical perspective, this molecule presents a fascinating push-pull electronic system. The benzene core is simultaneously subjected to the strong electron-withdrawing inductive and resonance effects of a nitro group (-NO2) at C3, and the electron-donating effects of both a primary amine (-NH2) at C1 and a cyclic secondary amine (pyrrolidine) at C4. Accurately assigning the 1 H and 13 C NMR spectra requires a deep understanding of anisotropic deshielding, steric hindrance-induced conformational twisting, and multiplet J-coupling dynamics.
This whitepaper provides an authoritative, self-validating framework for the spectroscopic structural elucidation of this compound, designed for drug development professionals and analytical chemists.
Self-Validating NMR Acquisition Strategy
To ensure absolute trustworthiness in structural elucidation, empirical predictions must be cross-validated with multidimensional NMR techniques. Relying solely on 1D spectra for highly substituted aromatics often leads to misassignments due to overlapping chemical shift ranges. We employ a self-validating workflow where 1D 1 H and 13 C data are strictly corroborated by 2D HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) spectroscopy.
Figure 1: Self-validating NMR acquisition and structural assignment workflow.
1 H NMR Spectral Analysis & Causality
The aromatic region exhibits a classic AMX (or ABX) spin system typical of 1,2,4-trisubstituted benzenes (numbered here as 1,3,4-trisubstituted based on aniline priority). The causality behind the chemical shifts is driven by the spatial relationship of the protons to the functional groups:
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H2 (7.37 ppm): Located between the -NH 2 and -NO 2 groups. While ortho to the shielding amine, the powerful anisotropic deshielding cone of the adjacent nitro group dominates, pushing this signal downfield. It appears as a doublet due to meta-coupling ( 4J ) with H6.
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H5 (6.69 ppm): Positioned ortho to the pyrrolidine ring. The nitrogen lone pair of the pyrrolidine donates electron density into the ring via resonance, heavily shielding this proton. It appears as a doublet due to ortho-coupling ( 3J ) with H6.
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H6 (6.80 ppm): Ortho to the -NH 2 group (shielding) and para to the -NO 2 group (deshielding). The competing effects result in a slightly shielded resonance relative to neat benzene. It appears as a doublet of doublets due to coupling with both H5 and H2.
The pyrrolidine ring is subjected to steric clash with the bulky ortho-nitro group, which slightly twists the pyrrolidine nitrogen out of the aromatic plane, modulating its electron-donating capacity.
Table 1: Predicted 1 H NMR Chemical Shifts (400 MHz, DMSO-d6)
| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant ( J in Hz) | Integration | Causality / Assignment Notes |
| H2 | ~7.37 | Doublet (d) | J≈2.5 | 1H | Deshielded by adjacent -NO 2 cone. |
| H6 | ~6.80 | Doublet of doublets (dd) | J≈8.5,2.5 | 1H | Ortho to -NH 2 , para to -NO 2 . |
| H5 | ~6.69 | Doublet (d) | J≈8.5 | 1H | Shielded by adjacent pyrrolidine. |
| -NH 2 | ~5.00 | Broad singlet (br s) | - | 2H | Broadened by quadrupolar relaxation and exchange. |
| H- α (Pyrrolidine) | ~3.15 | Multiplet (m) | - | 4H | Deshielded by adjacent nitrogen. |
| H- β (Pyrrolidine) | ~1.95 | Multiplet (m) | - | 4H | Aliphatic ring backbone. |
(Note: Exact shifts may vary by ±0.1 ppm depending on exact concentration and temperature due to hydrogen bonding dynamics).
13 C NMR Spectral Analysis & Additivity Rules
The 13 C NMR assignments are derived using empirical substituent additivity rules as detailed in standard spectroscopic texts like [3],[4]. The quaternary carbons (C1, C3, C4) are identifiable not only by their downfield shifts but also by their lower intensity due to longer longitudinal relaxation times ( T1 ) and lack of Nuclear Overhauser Effect (NOE) enhancement[5].
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Steric Twisting Effect: The theoretical shift for C3 (attached to -NO 2 ) would normally be heavily modulated by the ortho-pyrrolidine group. However, steric hindrance forces the -NO 2 group out of coplanarity with the ring, reducing its resonance withdrawal and locking the chemical shift near ~140.0 ppm.
Table 2: Predicted 13 C NMR Chemical Shifts (100 MHz, DMSO-d6)
| Position | Chemical Shift (ppm) | Carbon Type | Relaxation / Validation Notes |
| C4 | ~143.5 | Quaternary (C-N) | Validated via 3JCH HMBC from Pyrrolidine H- α . |
| C1 | ~141.0 | Quaternary (C-NH 2 ) | Validated via 2JCH HMBC from -NH 2 protons. |
| C3 | ~140.0 | Quaternary (C-NO 2 ) | Long T1 relaxation; lowest intensity peak. |
| C6 | ~122.0 | Tertiary (CH) | Strong HSQC correlation to H6 (6.80 ppm). |
| C5 | ~114.7 | Tertiary (CH) | Strong HSQC correlation to H5 (6.69 ppm). |
| C2 | ~111.4 | Tertiary (CH) | Strong HSQC correlation to H2 (7.37 ppm). |
| C- α (Pyrrolidine) | ~50.5 | Secondary (CH 2 ) | Negative phase in DEPT-135. |
| C- β (Pyrrolidine) | ~25.5 | Secondary (CH 2 ) | Negative phase in DEPT-135. |
Experimental Protocol: A Self-Validating Methodology
To guarantee the integrity of the data, the following step-by-step methodology must be strictly adhered to. This ensures quantitative reliability and unambiguous multidimensional cross-referencing.
Step 1: Sample Preparation
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Weigh exactly 10–15 mg of highly pure 3-Nitro-4-(pyrrolidin-1-yl)aniline.
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Dissolve in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6, 99.9 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Causality: DMSO-d6 is chosen over CDCl 3 to disrupt intermolecular hydrogen bonding of the aniline group, sharpening the -NH 2 signal and preventing sample precipitation.
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Transfer to a high-quality 5 mm NMR tube, ensuring no particulates or air bubbles are present in the active volume.
Step 2: Instrument Tuning & Shimming
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Insert the sample into a 400 MHz (or higher) NMR spectrometer.
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Lock the magnetic field to the deuterium resonance of DMSO-d6.
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Perform gradient shimming (TopShim or equivalent) to achieve a baseline linewidth of ≤0.5 Hz for the TMS signal.
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Tune and match the probe specifically for 1 H and 13 C frequencies to maximize the signal-to-noise ratio (SNR).
Step 3: 1D Acquisition Parameters
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1 H NMR: Utilize a standard 30° pulse program (e.g., zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete recovery of longitudinal magnetization. Acquire 16 to 32 scans.
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13 C NMR: Utilize a proton-decoupled pulse sequence (e.g., zgpg30). Set D1 to 2.0–3.0 seconds . Acquire a minimum of 1024 scans. Causality: The extended D1 delay is critical for highly substituted aromatics. Quaternary carbons (C1, C3, C4) relax slowly; insufficient D1 will result in these peaks disappearing into the baseline noise.
Step 4: 2D HMBC Cross-Validation
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Acquire a 1 H- 13 C HMBC spectrum optimized for long-range couplings ( nJCH=8 Hz).
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Validation Check 1: Map the correlation from the pyrrolidine H- α multiplet (~3.15 ppm) to the quaternary carbon at ~143.5 ppm. This definitively locks the assignment of C4.
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Validation Check 2: Map the correlation from the -NH 2 protons (~5.00 ppm) to the carbons at ~141.0 ppm (C1, 2J ), ~111.4 ppm (C2, 3J ), and ~122.0 ppm (C6, 3J ). This differentiates the remaining aromatic framework, proving the empirical predictions correct.
References
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2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivatives as HPK1 inhibitors for the treatment of cancer. World Intellectual Property Organization. Patent WO2020100027A1. Available at:
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Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data (4th Ed.). Springer Berlin Heidelberg. Available at:
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th Ed.). John Wiley & Sons. Available at:
Sources
- 1. WO2020100027A1 - 2,3-dihydro-1h-pyrrolo[3,4-c]pyridin-1-one derivatives as hpk1 inhibitors for the treatment of cancer - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Client Challenge [springerprofessional.de]
- 4. mit.primo.exlibrisgroup.com [mit.primo.exlibrisgroup.com]
- 5. Spectrometric Identification of Organic Compounds, 7th Edition - Robert M. Silverstein, Francis X. Webster, David Kiemle - Google Books [books.google.com]
